

# A Comparative Guide: 1Z105 vs. Squalene-Based Adjuvants (AddaVax)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |  |  |
|----------------------|---------|-----------|--|--|
| Compound Name:       | 1Z105   |           |  |  |
| Cat. No.:            | B604940 | Get Quote |  |  |

This guide provides an objective comparison between the synthetic Toll-like receptor 4 (TLR4) agonist, **1Z105**, and the squalene-based oil-in-water emulsion adjuvant, AddaVax. The comparison is intended for researchers, scientists, and drug development professionals working in vaccine development and immunology.

# Introduction to the Adjuvants 1Z105: A Synthetic TLR4 Agonist

**1Z105** is a synthetic, small-molecule pyrimido[5,4-b]indole that specifically targets the Toll-like receptor 4 (TLR4)-MD2 complex.[1][2] TLRs are a class of pattern recognition receptors (PRRs) that play a crucial role in the innate immune system.[3][4] By activating the TLR4 signaling pathway, **1Z105** mimics the initial innate immune recognition of a pathogen, leading to the maturation and activation of antigen-presenting cells (APCs), such as dendritic cells (DCs). [1][2] In preclinical studies, **1Z105** has been shown to primarily induce Th2-associated immune responses, which are critical for generating strong antibody production.[1] Its well-defined chemical structure and mechanism of action make it an attractive candidate for modern vaccine formulations.[1]

## AddaVax: A Squalene-Based Oil-in-Water Emulsion

AddaVax is a squalene-based oil-in-water nano-emulsion adjuvant.[5] Its formulation is similar to MF59®, an adjuvant licensed for use in human influenza vaccines in Europe.[5][6] Squalene emulsions are known to be potent adjuvants that enhance both cellular (Th1) and humoral



(Th2) immune responses.[5][7] The mechanism of action for squalene emulsions is multifaceted; it is believed to involve the creation of an antigen depot at the injection site, recruitment and activation of APCs, and stimulation of cytokine and chemokine production by innate immune cells.[5][8] AddaVax serves as a preclinical-grade mimetic of MF59, widely used in vaccine research to elicit robust and balanced immune responses.[7][9]

# **Mechanism of Action: Signaling Pathways**

The fundamental difference between **1Z105** and AddaVax lies in their initial interaction with the innate immune system. **1Z105** acts through a specific molecular target (TLR4), while AddaVax induces a broader inflammatory response.

### **1Z105** Signaling Pathway

**1Z105** directly engages the TLR4-MD2 receptor complex on the surface of APCs. This binding event initiates an intracellular signaling cascade that proceeds primarily through the MyD88-dependent pathway, leading to the activation of the transcription factor NF-κB and subsequent production of pro-inflammatory cytokines and chemokines. This targeted activation promotes DC maturation and antigen presentation to T cells.[1][3]



Click to download full resolution via product page

**Caption:** Simplified TLR4 signaling pathway initiated by **1Z105**.

# **AddaVax Proposed Mechanism**

AddaVax, as a squalene emulsion, does not act on a single receptor. Instead, it creates a localized inflammatory environment that recruits various immune cells. The oil droplets are taken up by APCs, which can lead to the activation of the NLRP3 inflammasome and other



innate sensing pathways. This process enhances antigen uptake, processing, and presentation, ultimately leading to a robust and balanced T cell and B cell activation.[7][10]



Click to download full resolution via product page

**Caption:** Proposed mechanism of action for AddaVax adjuvant.

# **Performance Data Comparison**

Data from a key preclinical study directly comparing **1Z105** and AddaVax with a recombinant influenza hemagglutinin (rHA) antigen in mice provides a basis for quantitative comparison.[1] [11]

## **Table 1: Reactogenicity & Safety Profile**

Histological examination and cytokine profiling revealed that intramuscular administration of **1Z105** is less reactogenic than AddaVax.[1][11]



| Parameter                  | Adjuvant                                                                    | Observation                                                       | Reference |
|----------------------------|-----------------------------------------------------------------------------|-------------------------------------------------------------------|-----------|
| Local Reactogenicity       | 1Z105 (+ 1V270)                                                             | Minimal cell infiltration at the injection site.                  | [1][11]   |
| AddaVax                    | Significant local inflammatory cell infiltration.                           | [1][11]                                                           |           |
| Systemic<br>Reactogenicity | 1Z105 (+ 1V270)                                                             | Low to undetectable systemic cytokine levels (e.g., IL-6, TNF-α). | [1][11]   |
| AddaVax                    | Transient but significant increase in systemic pro- inflammatory cytokines. | [1][11]                                                           |           |

Note: In the referenced study, **1Z105** was often used in combination with a TLR7 agonist (1V270) to achieve a balanced Th1/Th2 response. The safety profile of the combination was still favorable compared to AddaVax.[1][11]

# **Table 2: Immunogenicity (Antibody Response)**

Both adjuvants demonstrated robust antigen-sparing properties, inducing high antibody titers even with a low dose of antigen.[1]



| Parameter       | Adjuvant | Antigen Dose<br>(rHA) | Mean Endpoint<br>Titer (Total<br>IgG) | Reference |
|-----------------|----------|-----------------------|---------------------------------------|-----------|
| Antigen Sparing | 1Z105    | 5 μg                  | ~105                                  | [1]       |
| 1 μg            | ~105     | [1]                   |                                       |           |
| 0.2 μg          | ~105     | [1]                   |                                       |           |
| AddaVax         | 5 μg     | ~105                  | [1]                                   |           |
| 1 μg            | ~105     | [1]                   |                                       | _         |
| 0.2 μg          | ~105     | [1]                   | _                                     |           |

Titers are approximate values derived from graphical data in Goff et al., 2015. The study found no significant difference in total serum IgG titers among the three antigen doses for either **1Z105** or AddaVax, indicating strong antigen-sparing capabilities for both.[1]

## **Table 3: T-Helper Cell Response Bias**

The type of T-helper (Th) cell response is critical for the quality of the resulting immunity. **1Z105** alone skews towards a Th2 response, while AddaVax promotes a more balanced response.



| Adjuvant                     | Predominant<br>Response | Key Characteristics                                                                                | Reference |
|------------------------------|-------------------------|----------------------------------------------------------------------------------------------------|-----------|
| 1Z105 (alone)                | Th2-biased              | Induces high titers of IgG1 antibodies; crucial for humoral immunity.                              | [1]       |
| AddaVax                      | Balanced Th1/Th2        | Induces both IgG1 (Th2) and IgG2a/c (Th1) antibodies; promotes both humoral and cellular immunity. | [5][7]    |
| 1Z105 + 1V270 (TLR7 agonist) | Balanced Th1/Th2        | The combination achieves a balanced response similar to squalene emulsions.                        | [1][11]   |

# **Experimental Protocols**

The following are generalized protocols for key experiments used to evaluate and compare vaccine adjuvants like **1Z105** and AddaVax.

# **Murine Immunization and Sample Collection**

A typical workflow for assessing adjuvant efficacy in a mouse model involves immunization, collection of samples at specific time points, and subsequent immunological analysis.





#### Click to download full resolution via product page

**Caption:** General workflow for a murine immunogenicity study.

- Animal Model: BALB/c or C57BL/6 mice, 6-8 weeks old.
- Formulation: The antigen (e.g., recombinant protein) is mixed with the adjuvant. For AddaVax, this is typically a 1:1 volume ratio. For **1Z105**, it is dissolved in a suitable vehicle and then mixed with the antigen.
- Immunization: Mice are immunized, typically via the intramuscular (IM) route, with a total volume of 50-100 μL. A control group receiving only the antigen in PBS is included.
- Boosting: A booster immunization is often given 2-3 weeks after the primary injection to enhance the immune response.
- Sample Collection: Blood is collected via retro-orbital or submandibular bleeding at various time points to analyze the antibody response. At the end of the study, mice are euthanized, and spleens are harvested for T cell analysis.

# Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titers

Plate Coating: 96-well microtiter plates are coated with the specific antigen (e.g., 1-2 μg/mL in PBS) and incubated overnight at 4°C.



- Washing & Blocking: Plates are washed with a wash buffer (PBS with 0.05% Tween-20) and then blocked with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature to prevent non-specific binding.
- Sample Incubation: Serum samples are serially diluted and added to the wells. Plates are incubated for 2 hours at room temperature.
- Secondary Antibody: After washing, a horseradish peroxidase (HRP)-conjugated secondary antibody specific for the mouse IgG isotype being measured (e.g., anti-mouse IgG, IgG1, IgG2a) is added and incubated for 1 hour.
- Detection: Plates are washed again, and a substrate solution (e.g., TMB) is added. The reaction is stopped with a stop solution (e.g., 2N H<sub>2</sub>SO<sub>4</sub>).
- Data Analysis: The optical density (OD) is read at 450 nm. The endpoint titer is determined as the reciprocal of the highest serum dilution that gives an OD value above a predetermined cutoff (e.g., 2-3 times the background).

# Enzyme-Linked Immunospot (ELISpot) for Cytokine-Secreting T Cells

- Plate Preparation: ELISpot plates pre-coated with a capture antibody for the cytokine of interest (e.g., IFN-y for Th1, IL-4 for Th2) are used.
- Cell Plating: Splenocytes are isolated from immunized mice to create a single-cell suspension. A known number of cells (e.g., 2-5 x 10<sup>5</sup> cells/well) are plated.
- Antigen Restimulation: Cells are restimulated in vitro by adding the specific antigen to the wells. A positive control (e.g., PMA/Ionomycin) and a negative control (media only) are included.
- Incubation: Plates are incubated for 18-24 hours at 37°C in a CO<sub>2</sub> incubator, allowing activated T cells to secrete cytokines, which are captured by the antibodies on the plate surface.
- Detection: After incubation, cells are washed away. A biotinylated detection antibody specific for the cytokine is added, followed by a streptavidin-enzyme conjugate (e.g., Streptavidin-



ALP).

- Spot Development: A substrate is added that forms an insoluble colored spot at the location of each cytokine-secreting cell.
- Analysis: The spots are counted using an automated ELISpot reader. Results are expressed as the number of spot-forming units (SFU) per million splenocytes.

# **Summary and Conclusion**

Both **1Z105** and AddaVax are potent adjuvants capable of significantly enhancing immune responses to co-administered antigens, demonstrating strong antigen-sparing effects. The choice between them depends on the specific requirements of the vaccine formulation.

- **1Z105** offers the advantage of a well-defined, synthetic molecule with a specific mechanism of action (TLR4 agonism) and a favorable safety profile with low reactogenicity.[1][2][11] By itself, it drives a Th2-biased response, making it suitable for vaccines where the primary goal is a strong neutralizing antibody response.
- AddaVax provides a robust, balanced Th1/Th2 response, which is beneficial for vaccines requiring both antibody-mediated and cell-mediated immunity.[5][7] As a mimetic of the clinically proven MF59 adjuvant, it represents a more traditional and broadly immunostimulatory approach, though this can be associated with higher local and systemic reactogenicity.[1][11]

For achieving a balanced immune response with a synthetic adjuvant, **1Z105** can be combined with a Th1-promoting agent, such as a TLR7 agonist (e.g., 1V270), to recapitulate the broad immunity induced by squalene emulsions while potentially maintaining a superior safety profile. [1] The selection of an adjuvant is a critical decision in vaccine design, and this guide provides the foundational data to aid in this process.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. journals.asm.org [journals.asm.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. TLR-Based Immune Adjuvants PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. invivogen.com [invivogen.com]
- 6. AddaVax™-深圳欣博盛生物科技有限公司 [nbsbioscience.cn]
- 7. Squalene emulsion-based vaccine adjuvants stimulate CD8 T cell, but not antibody responses, through a RIPK3-dependent pathway | eLife [elifesciences.org]
- 8. Frontiers | Mechanisms of Action of Adjuvants [frontiersin.org]
- 9. AddaVax-Adjuvanted H5N8 Inactivated Vaccine Induces Robust Humoral Immune Response against Different Clades of H5 Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Squalene emulsion-based vaccine adjuvants stimulate CD8 T cell, but not antibody responses, through a RIPK3-dependent pathway PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthetic Toll-like receptor 4 (TLR4) and TLR7 ligands as influenza virus vaccine adjuvants induce rapid, sustained, and broadly protective responses PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide: 1Z105 vs. Squalene-Based Adjuvants (AddaVax)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b604940#1z105-compared-to-squalene-based-adjuvants-like-addavax]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com